Fc 11a-2 is a benzimidazole compound recognized as a potent and orally active inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome plays a crucial role in the innate immune response by regulating the activation of inflammatory cytokines, particularly interleukin-1 beta. Dysregulation of this pathway is associated with various inflammatory diseases, making Fc 11a-2 a compound of significant interest in therapeutic research .
Fc 11a-2 is classified under small molecule inhibitors targeting the NLRP3 inflammasome. It is synthesized from specific organic precursors and has been studied extensively for its potential applications in treating diseases characterized by excessive inflammation, such as metabolic disorders, neurodegenerative diseases, and autoimmune conditions .
The synthesis of Fc 11a-2 involves several key steps:
Specific synthetic routes can vary, but they often utilize established organic chemistry techniques to ensure high yield and purity of Fc 11a-2 .
Fc 11a-2 features a benzimidazole core, which is characterized by its fused aromatic rings. The molecular formula of Fc 11a-2 is typically represented as C₁₃H₁₅N₃O, indicating the presence of nitrogen and oxygen atoms critical for its biological activity.
Fc 11a-2 acts primarily through inhibition of the NLRP3 inflammasome assembly. The mechanism involves:
Experimental data demonstrate that treatment with Fc 11a-2 significantly reduces levels of inflammatory cytokines in various cellular models .
The mechanism by which Fc 11a-2 exerts its effects involves:
Quantitative analyses have shown that treatment with Fc 11a-2 results in a statistically significant decrease in pro-inflammatory cytokine production in vitro .
Fc 11a-2 exhibits several notable physical and chemical properties:
These properties make Fc 11a-2 suitable for various experimental applications in pharmacological studies .
Fc 11a-2 has several promising applications in scientific research:
The ongoing research into Fc 11a-2 continues to reveal its potential as a therapeutic agent against various diseases associated with inflammation .
Fc 11a-2 (CAS No. 960119-75-9) is a synthetic small-molecule compound belonging to the benzimidazole class, characterized by the molecular formula C₁₆H₁₆N₂ and a molecular weight of 236.31 g/mol [1] [4]. Its chemical structure comprises a benzimidazole core substituted with methyl and ethyl groups at specific positions, linked to a phenyl ring (1-ethyl-5-methyl-2-phenylbenzimidazole) [4]. Fc 11a-2 is classified as a direct NLRP3 inflammasome inhibitor due to its mechanism of targeting the NLRP3 protein complex, thereby suppressing downstream inflammatory signaling pathways [1] [8]. This places it within the broader category of immunomodulatory agents designed to treat inflammasome-driven pathologies.
Table 1: Key Physicochemical and Biological Properties of Fc 11a-2
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₆H₁₆N₂ | Confirmed via mass spectrometry |
CAS Number | 960119-75-9 | Unique chemical identifier |
Molecular Weight | 236.31 g/mol | [1] [4] |
LogP | 3.8 | Indicates moderate lipophilicity |
Primary Target | NLRP3 inflammasome | Inhibits caspase-1 activation |
In Vitro IC₅₀ (IL-1β) | ~10 μM | In LPS/ATP-primed THP-1 cells |
Toggle for Extended Chemical Data
The development of Fc 11a-2 is rooted in two decades of research into the NLRP3 inflammasome, first characterized in 2002 as a critical mediator of innate immunity [3] [8]. Early inhibitors like glyburide (an antidiabetic sulfonylurea) demonstrated NLRP3 suppression but lacked specificity and potency [8]. This led to the discovery of MCC950 (CRID3), a potent inhibitor with significant preclinical efficacy but hepatotoxicity concerns at higher doses, highlighting the need for safer alternatives [3] [6].
Fc 11a-2 emerged as part of a wave of next-generation inhibitors designed to overcome these limitations. It was developed to orally bioavailable and target the NLRP3 complex assembly phase, specifically inhibiting caspase-1 activation without directly affecting upstream priming signals (e.g., NF-κB) [1] [4]. Its benzimidazole scaffold was optimized for enhanced binding affinity to the NLRP3 NACHT domain, leveraging structural insights from cryo-EM studies of NLRP3 oligomerization [3] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1